N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-4-yl ring. The triazole’s sulfanyl group links to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group.
Properties
Molecular Formula |
C19H18ClN5O2S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(13-6-8-21-9-7-13)23-24-19(25)28-12-17(26)22-14-4-5-16(27-2)15(20)11-14/h3-9,11H,1,10,12H2,2H3,(H,22,26) |
InChI Key |
VEOQJZIXDQDFLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is constructed via cyclization of hydrazine derivatives. A widely adopted method involves reacting 4-pyridinylcarbohydrazide with carbon disulfide in alkaline ethanol (40% KOH) under reflux for 6–8 hours. This yields 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which serves as the foundational intermediate.
Key Reaction Parameters :
Introduction of the Prop-2-en-1-yl Group
Allylation of the triazole core is achieved through nucleophilic substitution. The thiol group of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacts with allyl bromide in dimethylformamide (DMF) at 0–5°C, facilitated by potassium carbonate.
Optimization Insights :
Acetamide Coupling
The final step involves coupling the allylated triazole-thiol with N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide. This is performed in tetrahydrofuran (THF) using triethylamine (TEA) as a base at room temperature.
Critical Conditions :
-
Solvent : Anhydrous THF
-
Stoichiometry : 1:1 (allylated triazole:chloroacetamide)
-
Reaction Monitoring : TLC (ethyl acetate/hexanes, 1:1)
Industrial-Scale Production Considerations
Catalytic Enhancements
Industrial protocols employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the allylation step, reducing reaction time to 2–3 hours while maintaining yields >80%.
Purification Strategies
-
Recrystallization : The final product is purified via recrystallization from ethanol/water (4:1), achieving >98% purity.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves stereochemical impurities.
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18 (250 × 4.6 mm) | Acetonitrile/H₂O (70:30) | 12.3 | 99.2 |
| UPLC-MS | BEH C18 | 0.1% Formic acid | 8.7 | 99.5 |
Comparative Analysis of Synthetic Methodologies
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.5–2 L | 500–1000 L |
| Catalyst | None | TBAB |
| Purification | Recrystallization | Continuous Chromatography |
| Yield | 70–75% | 82–85% |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom.
Reduction: Reduction reactions could target the triazole ring or the pyridinyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antifungal Activity
Research indicates that derivatives similar to this compound have shown antifungal properties against various Candida species. A study highlighted the synthesis of triazole derivatives that exhibited significant antifungal activity, suggesting that N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be explored for similar applications .
Anti-inflammatory Potential
In silico studies have demonstrated that compounds with similar structures can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound may possess anti-inflammatory properties worth investigating further .
Anticancer Activity
Preliminary evaluations indicate that compounds with triazole scaffolds have shown promise against various cancer cell lines. For instance, related compounds have been tested by the National Cancer Institute (NCI) and displayed significant growth inhibition rates in human tumor cells . This suggests potential applications in cancer therapy.
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal activity of triazole derivatives against Candida albicans. The results indicated that certain derivatives exhibited MIC values lower than those of standard treatments like fluconazole, suggesting enhanced efficacy and potential for clinical use .
Case Study 2: Anti-inflammatory Mechanism
Molecular docking studies were performed to assess the binding affinity of this compound to the active site of 5-lipoxygenase. The findings indicated strong interactions, supporting further exploration as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to its biological effects.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.
Comparison with Similar Compounds
Substituents on the Triazole Ring
- Allyl vs. Ethyl Groups : The allyl group in the target compound contrasts with ethyl substituents in analogues like N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Allyl groups may enhance reactivity due to conjugation, while ethyl groups offer steric stability.
- Pyridine Position : Substitution at pyridin-4-yl (target compound) vs. pyridin-2-yl in N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () alters electronic interactions and binding affinity.
Acetamide Substituents
- Chloro-Methoxyphenyl vs. Fluorophenyl : The 3-chloro-4-methoxyphenyl group (target) differs from 3-chloro-4-fluorophenyl in N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Methoxy groups donate electron density, while fluorine is electron-withdrawing, affecting solubility and target interactions.
- Bulkier Aromatic Groups : Compounds like N-(3-chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () incorporate bulkier substituents, which may reduce solubility but improve receptor binding selectivity.
Physicochemical Properties
*Predicted using fragment-based methods.
‡Estimated based on substituent polarity.
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) on the phenyl ring enhance antimicrobial activity, as seen in . The target compound’s chloro-methoxy group balances electron withdrawal (Cl) and donation (OCH₃).
- Synthetic Efficiency : Allyl-substituted triazoles may require optimized reaction conditions to avoid polymerization, unlike ethyl analogues ().
- Pyridine Position: Pyridin-4-yl (target) vs.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a triazole ring which is known for its biological activity, particularly in antifungal and antibacterial applications. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 0.25 |
| Escherichia coli | ≤ 0.5 |
| Candida albicans | ≤ 0.25 |
| Aspergillus niger | ≤ 0.5 |
These results suggest that the compound can be an effective agent against both Gram-positive and Gram-negative bacteria as well as certain fungal infections .
Anticancer Potential
The compound's anticancer activity has also been a focus of research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer progression. Notably, it has shown effectiveness against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 8 |
| A549 (lung cancer) | 12 |
These findings highlight its potential as a lead compound for further development in cancer therapeutics .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong bactericidal effect with rapid action observed within hours of exposure.
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The compound is synthesized via a multi-step protocol involving:
Condensation : Reacting substituted oxazolone derivatives with 2-[(4-amino-triazol-5-yl)sulfanyl]-N-hydroxyacetamide under reflux (150°C) using pyridine and Zeolite Y-H as catalysts .
Alkylation : Introducing the prop-2-en-1-yl group via α-chloroacetamide intermediates in the presence of KOH .
Purification : Recrystallization from ethanol after acidic workup .
- Key Considerations : Monitor reaction progress via TLC and optimize catalyst ratios (e.g., Zeolite Y-H enhances yield by 15–20% compared to traditional bases) .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., triazole-pyridine dihedral angles) .
- Spectroscopy : NMR (¹H/¹³C) to verify sulfanyl-acetamide linkage and pyridinyl integration; IR for thioether (C–S) and amide (C=O) bands .
Q. What preliminary biological activities have been reported?
- Anti-exudative Activity : Evaluated in rat models (formalinaldehyde-induced edema), showing 40–55% inhibition at 50 mg/kg doses. Activity correlates with electron-withdrawing substituents on the triazole ring .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Parameters :
- Catalyst Screening : Zeolite Y-H outperforms KOH in reducing byproducts (e.g., <5% dimerization vs. 15% with KOH) .
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of intermediates but may require lower temperatures to avoid decomposition .
Q. What structural modifications enhance bioactivity while maintaining stability?
- SAR Insights :
- Triazole Substituents : Prop-2-en-1-yl groups improve lipophilicity (logP +0.7), enhancing membrane permeability but reducing aqueous solubility .
- Pyridinyl Position : Para-substitution on pyridine increases π-π stacking with biological targets, boosting anti-exudative efficacy by 20% .
Q. How to resolve contradictions in reported biological data across studies?
- Case Example : Discrepancies in anti-exudative activity (40–55% inhibition) may arise from:
- Dosing Regimens : Subcutaneous vs. intraperitoneal administration alters bioavailability .
- Animal Models : Strain-specific metabolic differences (e.g., Wistar vs. Sprague-Dawley rats) .
Q. What challenges arise in crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
